4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one
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Overview
Description
4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one is an organic compound with the molecular formula C₁₁H₁₁Cl₃O₂. It is characterized by the presence of three chlorine atoms, a hydroxyl group, and a 4-methylphenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one typically involves the chlorination of 3-hydroxy-1-(4-methylphenyl)butan-1-one. This process can be carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trichloro-3-oxo-1-(4-methylphenyl)butan-1-one.
Reduction: Formation of 4,4,4-trichloro-1-(4-methylphenyl)butan-1-ol.
Substitution: Formation of 4,4,4-trichloro-3-methoxy-1-(4-methylphenyl)butan-1-one.
Scientific Research Applications
4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the trichloro group can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with fluorine atoms instead of chlorine atoms.
Uniqueness
4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one is unique due to the presence of both the trichloro and 4-methylphenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4,4,4-trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5,10,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHKSNFTWYSNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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